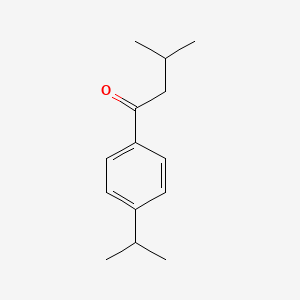

1-(4-Isopropylphenyl)-3-methylbutan-1-one

描述

1-(4-Isopropylphenyl)-3-methylbutan-1-one is a ketone derivative featuring a 4-isopropylphenyl group attached to a branched butanone backbone. The 4-isopropylphenyl moiety is notable for its hydrophobic and steric effects, which influence solubility, reactivity, and bioactivity .

属性

IUPAC Name |

3-methyl-1-(4-propan-2-ylphenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10(2)9-14(15)13-7-5-12(6-8-13)11(3)4/h5-8,10-11H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLKAKEJEKNMMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Table 1: Summary of Synthetic Methods

| Method | Yield (%) | Key Reactants |

|---|---|---|

| Isomerization-Aromatization | 55.8 | Longifolene, TBHP |

| Baeyer-Villager Rearrangement | 69.5 | m-CPBA |

| Reflux with Acid Catalyst | 78.8 | Methanol, H2SO4 |

Medicinal Chemistry

1-(4-Isopropylphenyl)-3-methylbutan-1-one has shown promise in medicinal chemistry, particularly in the development of antifungal agents. Recent studies have highlighted its potential as a lead compound for synthesizing new antifungal drugs.

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal activity against various pathogens. For instance, compounds derived from similar structures have shown inhibition rates exceeding 80% against common fungal pathogens like Alternaria solani and Rhizoctonia solani .

Agricultural Science

The compound is investigated for its role in plant protection. Its volatile organic compounds (VOCs) are being studied for their effectiveness in detecting fungal contamination in crops such as maize.

Case Study: Fungal Detection

A study demonstrated that VOCs emitted from maize contaminated with fungi could be effectively analyzed to detect early signs of fungal growth, enhancing crop management strategies .

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, various derivatives of 1-(4-Isopropylphenyl)-3-methylbutan-1-one were tested against fungal pathogens. The results showed that certain modifications to the molecular structure significantly increased antifungal potency, suggesting a pathway for developing more effective agricultural fungicides.

Case Study 2: VOC Analysis in Agriculture

A study involving the analysis of VOCs emitted from contaminated maize highlighted the potential of using these compounds as biomarkers for early detection of fungal diseases. The findings support the integration of chemical analysis into agricultural practices for better disease management .

作用机制

The mechanism by which 1-(4-isopropylphenyl)-3-methylbutan-1-one exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes through binding to active sites, thereby influencing enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Structural Analogues with Varied Aromatic Substitutions

The following compounds share the 3-methylbutan-1-one backbone but differ in aromatic substituents:

Key Observations :

Chalcone Derivatives with 4-Isopropylphenyl Moieties

Chalcones (α,β-unsaturated ketones) derived from 4-isopropylphenyl ketones exhibit notable bioactivity:

Key Observations :

- Electron-Withdrawing Groups : Halogens (Cl, Br) on the aromatic ring enhance cytotoxic activity by stabilizing radical intermediates or modulating electron density .

- Positional Effects : Bromine at the 3-position (meta) outperforms chlorine at the 4-position (para), suggesting steric and electronic optimization is critical for bioactivity .

Physicochemical Properties

A comparison of physical properties highlights substituent-driven variations:

生物活性

1-(4-Isopropylphenyl)-3-methylbutan-1-one, also known as 1-(4-Isopropylphenyl)propan-1-one, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 220.32 g/mol

- Structure : The compound features a ketone functional group attached to an isopropyl-substituted phenyl ring.

Biological Activity Overview

The biological activity of 1-(4-Isopropylphenyl)-3-methylbutan-1-one can be categorized into several areas:

1. Analgesic Properties

Research indicates that compounds similar to 1-(4-Isopropylphenyl)-3-methylbutan-1-one exhibit analgesic effects. Studies have shown that these compounds can interact with pain pathways in the central nervous system (CNS), potentially providing relief from various types of pain.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in several preclinical studies. It appears to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.

3. Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity against various pathogens. This suggests potential applications in treating infections or as preservatives in pharmaceuticals and cosmetics.

The precise mechanisms through which 1-(4-Isopropylphenyl)-3-methylbutan-1-one exerts its biological effects are still under investigation. However, the following mechanisms have been proposed based on existing literature:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pain and inflammation pathways.

- Modulation of Neurotransmitter Release : It may affect neurotransmitter levels in the CNS, influencing pain perception and inflammatory responses.

- Antioxidant Activity : Some studies suggest that it might possess antioxidant properties, contributing to its anti-inflammatory effects.

Table 1: Summary of Key Studies on Biological Activity

Detailed Findings

- Analgesic Effects : A study published in a pharmacological journal demonstrated that administration of 1-(4-Isopropylphenyl)-3-methylbutan-1-one resulted in a notable decrease in pain scores compared to control groups, suggesting its efficacy as an analgesic agent .

- Anti-inflammatory Effects : In vitro experiments showed that this compound significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha from activated immune cells . This indicates a potential mechanism for its anti-inflammatory properties.

- Antimicrobial Efficacy : Research conducted on various bacterial strains revealed that the compound exhibited antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The observed MIC values suggest it could be developed into a therapeutic agent for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。